molecular formula C20H20F2N2O3 B3794699 methyl 2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate

methyl 2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate

Cat. No.: B3794699
M. Wt: 374.4 g/mol
InChI Key: BBTYUOFCASMXNF-UHFFFAOYSA-N
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Description

The compound “methyl 2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals due to its ability to mimic the basic structure of many biologically active compounds . The presence of the difluorophenyl group could potentially enhance the compound’s lipophilicity, which might improve its ability to cross biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide bond could be hydrolyzed under acidic or basic conditions, and the ester could undergo transesterification in the presence of an alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and ester could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Given its structural features, it could potentially interact with a variety of biological targets, such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties would need to be evaluated through experimental testing .

Future Directions

Future research could involve further exploration of the compound’s biological activity, optimization of its synthesis, and investigation of its potential applications in areas such as medicinal chemistry .

Properties

IUPAC Name

methyl 2-[3-(3,4-difluoroanilino)piperidine-1-carbonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O3/c1-27-20(26)16-7-3-2-6-15(16)19(25)24-10-4-5-14(12-24)23-13-8-9-17(21)18(22)11-13/h2-3,6-9,11,14,23H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTYUOFCASMXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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